molecular formula C16H14F3NO2 B2512754 (E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide CAS No. 890605-31-9

(E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide

Cat. No.: B2512754
CAS No.: 890605-31-9
M. Wt: 309.288
InChI Key: AFPBRYCWNDVHRN-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide is an organic compound that features a furan ring substituted with an ethyl group, an acrylamide moiety, and a trifluoromethyl-substituted phenyl group

Mechanism of Action

    Trifluoromethyl group

    This group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s often used to improve the biological activity of a compound, due to its high electronegativity and the ability to form strong bonds with carbon.

    Furan group

    Furan derivatives are known to have various biological activities and are part of many bioactive compounds . The furan ring can participate in various reactions, potentially leading to a wide range of products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The acrylamide moiety can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced amines, and substituted trifluoromethyl derivatives.

Scientific Research Applications

(E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where enhanced stability and reactivity are desired.

Properties

IUPAC Name

(E)-3-(5-ethylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-2-11-7-8-12(22-11)9-10-15(21)20-14-6-4-3-5-13(14)16(17,18)19/h3-10H,2H2,1H3,(H,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPBRYCWNDVHRN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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